3-(Chlorocarbonyl)benzene-1-sulfinic acid
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Overview
Description
3-(Chlorocarbonyl)benzene-1-sulfinic acid is an organic compound with the molecular formula C7H5ClO4S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a chlorocarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorocarbonyl)benzene-1-sulfinic acid typically involves the chlorination of benzenesulfonic acid derivatives. One common method is the reaction of benzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorocarbonyl group . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of benzenesulfonic acid and thionyl chloride into the reactor, with the product being continuously removed and purified .
Chemical Reactions Analysis
Types of Reactions
3-(Chlorocarbonyl)benzene-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorocarbonyl group to other functional groups such as hydroxyl or amine groups.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chlorocarbonyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Chlorocarbonyl)benzene-1-sulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Chlorocarbonyl)benzene-1-sulfinic acid exerts its effects involves electrophilic aromatic substitution. The chlorocarbonyl group acts as an electrophile, reacting with nucleophiles to form various derivatives. This reaction is facilitated by the electron-withdrawing nature of the sulfonic acid group, which stabilizes the intermediate formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the chlorocarbonyl group, making it less reactive in certain substitution reactions.
3-(Chlorosulfonyl)benzoic acid: Similar structure but with a sulfonyl chloride group instead of a chlorocarbonyl group.
m-(Chlorocarbonyl)benzenesulfonic acid: Positional isomer with the chlorocarbonyl group in the meta position
Uniqueness
3-(Chlorocarbonyl)benzene-1-sulfinic acid is unique due to the presence of both the chlorocarbonyl and sulfonic acid groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
503622-66-0 |
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Molecular Formula |
C7H5ClO3S |
Molecular Weight |
204.63 g/mol |
IUPAC Name |
3-carbonochloridoylbenzenesulfinic acid |
InChI |
InChI=1S/C7H5ClO3S/c8-7(9)5-2-1-3-6(4-5)12(10)11/h1-4H,(H,10,11) |
InChI Key |
RXSLRTCNZSRBOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)O)C(=O)Cl |
Origin of Product |
United States |
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